molecular formula C21H21ClN2O B2560001 (3-(4-chlorophenyl)azepan-1-yl)(1H-indol-6-yl)methanone CAS No. 1798512-98-7

(3-(4-chlorophenyl)azepan-1-yl)(1H-indol-6-yl)methanone

Cat. No. B2560001
CAS RN: 1798512-98-7
M. Wt: 352.86
InChI Key: NZGYLLSZPAYIKF-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a heterocyclic compound that is a key component in many pharmaceuticals and natural products . The indole ring system is aromatic and stable, and it can participate in various chemical reactions. The compound also contains a chlorophenyl group and an azepane ring, which may contribute to its biological activity.

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered attention as potential anticancer agents. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them valuable candidates for cancer therapy . Researchers have investigated the cytotoxic effects of this compound on various cancer cell lines, assessing its potential as a novel chemotherapeutic agent.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the diverse biological activities of many indole derivatives , this compound could potentially have interesting and useful properties that could be explored in future studies.

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-19-8-6-15(7-9-19)18-3-1-2-12-24(14-18)21(25)17-5-4-16-10-11-23-20(16)13-17/h4-11,13,18,23H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGYLLSZPAYIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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